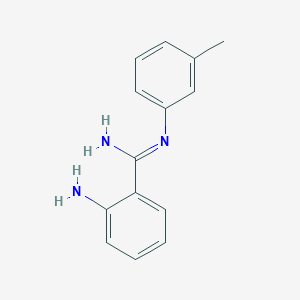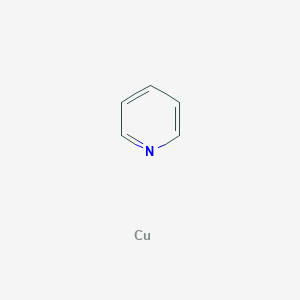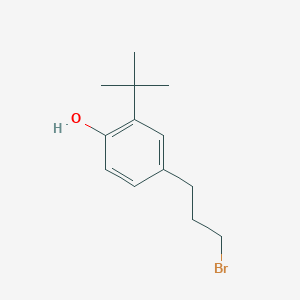
4-(3-Bromopropyl)-2-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromopropyl)-2-tert-butylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromopropyl group attached to the phenol ring, along with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-2-tert-butylphenol typically involves the bromination of 4-propyl-2-tert-butylphenol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropyl)-2-tert-butylphenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding propyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: The major product is 4-propyl-2-tert-butylphenol.
Scientific Research Applications
4-(3-Bromopropyl)-2-tert-butylphenol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is employed in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibition and other biochemical processes.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)-2-tert-butylphenol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenol group can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with other molecules. These reactions can influence biological pathways and enzyme activities, making the compound useful in biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloropropyl)-2-tert-butylphenol: Similar structure but with a chlorine atom instead of bromine.
4-(3-Iodopropyl)-2-tert-butylphenol: Similar structure but with an iodine atom instead of bromine.
4-(3-Methylpropyl)-2-tert-butylphenol: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(3-Bromopropyl)-2-tert-butylphenol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it distinct from its chloro, iodo, and methyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
402712-53-2 |
|---|---|
Molecular Formula |
C13H19BrO |
Molecular Weight |
271.19 g/mol |
IUPAC Name |
4-(3-bromopropyl)-2-tert-butylphenol |
InChI |
InChI=1S/C13H19BrO/c1-13(2,3)11-9-10(5-4-8-14)6-7-12(11)15/h6-7,9,15H,4-5,8H2,1-3H3 |
InChI Key |
DJENZYYPACSHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CCCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


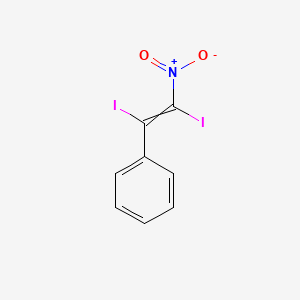
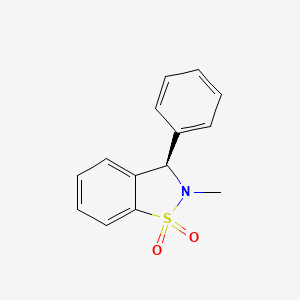
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)
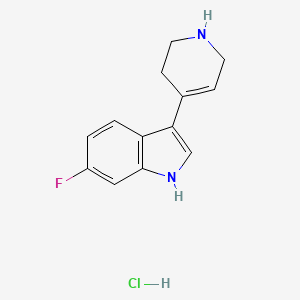
![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
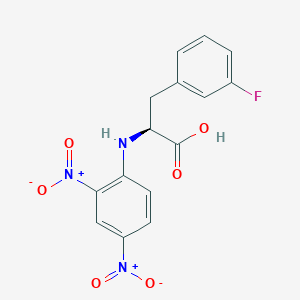
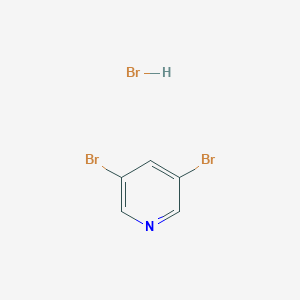
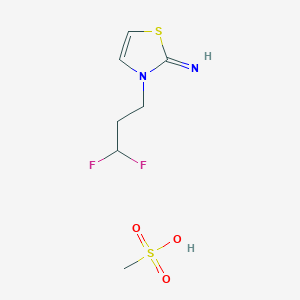
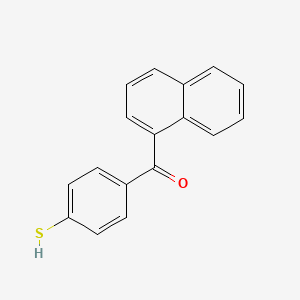
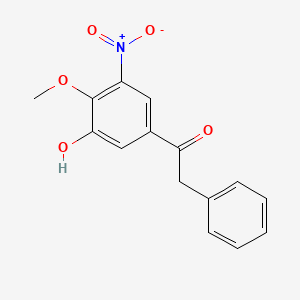
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-](/img/structure/B14246654.png)
